Oxaliplatin is derived from the coordination of platinum(II) with oxalic acid and cyclohexane-1,2-diamine. It belongs to a class of compounds known as platinum-based chemotherapeutics, which also includes cisplatin and carboplatin. Its unique structure allows it to interact with DNA in cancer cells, leading to cell death .
The synthesis of cyclohexane-1,2-diamine; oxalate; platinum(2+) typically involves several key steps:
The molecular structure of cyclohexane-1,2-diamine; oxalate; platinum(2+) features a central platinum atom coordinated to two nitrogen atoms from the cyclohexane-1,2-diamine ligand and two oxalate groups. The compound can exist in various isomeric forms, primarily due to the geometric arrangement around the platinum center.
Key structural details include:
Density functional theory (DFT) studies have provided insights into the electronic properties of this compound, indicating significant interactions with biological macromolecules due to its electronic configuration .
Cyclohexane-1,2-diamine; oxalate; platinum(2+) participates in various chemical reactions that are critical for its therapeutic action:
The mechanism of action for cyclohexane-1,2-diamine; oxalate; platinum(2+) primarily involves its interaction with DNA:
Cyclohexane-1,2-diamine; oxalate; platinum(2+) exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a chemotherapeutic agent while also influencing formulation considerations in pharmaceutical applications .
The primary application of cyclohexane-1,2-diamine; oxalate; platinum(2+) is in oncology:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3